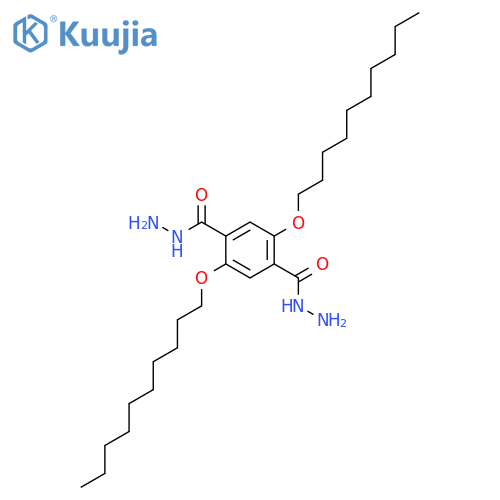

Cas no 694472-71-4 (1,4-BENZENEDICARBOXYLIC ACID, 2,5-BIS(DECYLOXY)-, DIHYDRAZIDE)

1,4-BENZENEDICARBOXYLIC ACID, 2,5-BIS(DECYLOXY)-, DIHYDRAZIDE 化学的及び物理的性質

名前と識別子

-

- 1,4-BENZENEDICARBOXYLIC ACID, 2,5-BIS(DECYLOXY)-, DIHYDRAZIDE

- G64529

- 694472-71-4

- 2,5-bis(decyloxy)benzene-1,4-dicarbohydrazide

- 2,5-Bis(decyloxy)terephthalohydrazide

-

- インチ: InChI=1S/C28H50N4O4/c1-3-5-7-9-11-13-15-17-19-35-25-21-24(28(34)32-30)26(22-23(25)27(33)31-29)36-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20,29-30H2,1-2H3,(H,31,33)(H,32,34)

- InChIKey: MIFUEFVZRBCBBE-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 506.38320609Da

- どういたいしつりょう: 506.38320609Da

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 36

- 回転可能化学結合数: 22

- 複雑さ: 516

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 7.9

- トポロジー分子極性表面積: 129Ų

1,4-BENZENEDICARBOXYLIC ACID, 2,5-BIS(DECYLOXY)-, DIHYDRAZIDE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P0222W2-1g |

2,5-Bis(decyloxy)terephthalohydrazide |

694472-71-4 | 97% | 1g |

$222.00 | 2024-04-22 | |

| 1PlusChem | 1P0222W2-250mg |

2,5-Bis(decyloxy)terephthalohydrazide |

694472-71-4 | 97% | 250mg |

$83.00 | 2024-04-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640772-1g |

2,5-Bis(decyloxy)terephthalohydrazide |

694472-71-4 | 98% | 1g |

¥1793.00 | 2024-05-03 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1640772-5g |

2,5-Bis(decyloxy)terephthalohydrazide |

694472-71-4 | 98% | 5g |

¥5824.00 | 2024-05-03 | |

| 1PlusChem | 1P0222W2-5g |

2,5-Bis(decyloxy)terephthalohydrazide |

694472-71-4 | 97% | 5g |

$798.00 | 2024-04-22 |

1,4-BENZENEDICARBOXYLIC ACID, 2,5-BIS(DECYLOXY)-, DIHYDRAZIDE 関連文献

-

Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

1,4-BENZENEDICARBOXYLIC ACID, 2,5-BIS(DECYLOXY)-, DIHYDRAZIDEに関する追加情報

Introduction to 1,4-BENZENEDICARBOXYLIC ACID, 2,5-BIS(DECYLOXY)-, Dihydrazide (CAS No. 694472-71-4)

1,4-BENZENEDICARBOXYLIC ACID, 2,5-BIS(DECYLOXY)-, Dihydrazide, identified by its CAS number 694472-71-4, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of benzene derivatives, featuring a unique structure that combines carboxylic acid and hydrazide functional groups with decyl ether substitutions at the 2 and 5 positions. The presence of these specific functional groups makes it a versatile intermediate in synthetic chemistry, particularly in the design of novel bioactive molecules.

The structure of 1,4-BENZENEDICARBOXYLIC ACID, 2,5-BIS(DECYLOXY)-, Dihydrazide plays a crucial role in its potential applications. The benzene ring serves as a scaffold for further derivatization, while the carboxylic acid and hydrazide groups provide reactive sites for various chemical transformations. These features are particularly valuable in medicinal chemistry, where such intermediates are often used to construct more complex molecules with desired pharmacological properties.

In recent years, there has been growing interest in benzene derivatives due to their broad spectrum of biological activities. Among these derivatives, compounds with multiple substituents exhibit enhanced binding affinity and selectivity towards biological targets. The 2,5-bis(decyloxy) substitution pattern in 1,4-BENZENEDICARBOXYLIC ACID, 2,5-BIS(DECYLOXY)-, Dihydrazide is particularly noteworthy, as it introduces hydrophobicity and steric bulk that can modulate interactions with biological receptors.

One of the most promising areas of application for this compound is in the development of pharmaceutical agents. The hydrazide moiety is known to participate in various biochemical reactions, including condensation reactions with carbonyl compounds to form hydrazones. These hydrazones have been explored as intermediates in the synthesis of heterocyclic compounds, which are prevalent in many drugs used to treat conditions such as inflammation and cancer.

Recent studies have highlighted the potential of 1,4-BENZENEDICARBOXYLIC ACID, 2,5-BIS(DECYLOXY)-, Dihydrazide as a precursor in the synthesis of anticancer agents. Researchers have demonstrated that derivatives of this compound can inhibit the activity of key enzymes involved in tumor growth and progression. For instance, modifications to the decyl ether groups have been shown to enhance solubility and bioavailability, making these compounds more effective in vivo.

The pharmacokinetic properties of this compound are also under investigation. Studies indicate that the decyl substituents contribute to its stability and resistance to metabolic degradation. This stability is crucial for ensuring prolonged activity at the target site. Additionally, the carboxylic acid group can be further functionalized to improve binding interactions with biological targets.

In addition to its pharmaceutical applications, 1,4-BENZENEDICARBOXYLIC ACID, 2,5-BIS(DECYLOXY)-, Dihydrazide has potential uses in material science and agricultural chemistry. Its unique structure makes it a valuable building block for designing novel polymers and agrochemicals with enhanced performance characteristics.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic techniques such as catalytic hydrogenation and protective group strategies are often employed to introduce the desired functional groups without unwanted side reactions.

From a regulatory perspective,1,4,BENZENEDICARBOXYLIC ACID, 2,5,BIS(DECYLOXY)-, Dihydrazide (CAS No. 694472-71-4) is subject to standard chemical safety protocols during handling and storage. While it does not pose significant health or environmental risks under normal conditions, proper precautions should always be taken when working with any chemical substance.

The future prospects for this compound are promising, given its versatility and potential applications across multiple industries. Ongoing research aims to uncover new synthetic pathways and expand its utility in drug discovery and material science. As our understanding of molecular interactions continues to evolve, so too will the ways in which compounds like 1,4,BENZENEDICARBOXYLIC ACID, 2,5,BIS(DECYLOXY)-, Dihydrazide (CAS No. 694472-71-4) contribute to scientific advancement.

694472-71-4 (1,4-BENZENEDICARBOXYLIC ACID, 2,5-BIS(DECYLOXY)-, DIHYDRAZIDE) 関連製品

- 10411-52-6(2,3-Dichloroisobutyric acid)

- 1173704-84-1(3-Hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanenitrile)

- 1361766-57-5(2-(2,3-Dichlorophenyl)-3-fluoropyridine-5-acetic acid)

- 149055-86-7(methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate)

- 2172290-40-1(2-(dimethylamino)-1-methyl-1H-imidazol-5-ylmethanethiol)

- 2228138-03-0(2-1-(1,3-dimethyl-1H-pyrazol-4-yl)cyclobutylacetic acid)

- 52538-09-7(3H-Imidazo[4,5-c]pyridine, 2,3-dimethyl-)

- 1241551-54-1(N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropylethyl)(methyl)amino]acetamide)

- 1267390-60-2(2-(4-ethylphenyl)ethane-1-thiol)

- 2694058-47-2(rac-benzyl (3R,4S)-3-azido-4-methylpyrrolidine-1-carboxylate)